2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a complex organic compound that features an indole ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-acetaldehyde: Another indole derivative with different functional groups.
2-(1H-Indol-3-yl)quinoxaline: A compound with a quinoxaline ring instead of a tetrazole ring.
1H-Indol-2-ylmethanol: An indole derivative with a hydroxyl group .
Uniqueness
2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is unique due to its combination of an indole ring and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16N6O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H16N6O/c1-24-22-18(21-23-24)12-5-4-6-14(9-12)20-17(25)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,19H,10H2,1H3,(H,20,25) |
InChI Key |
IMHMBAVTZSOWRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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